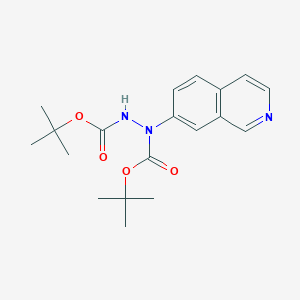![molecular formula C17H17N5O3 B2515465 N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide CAS No. 1333927-72-2](/img/structure/B2515465.png)
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 368.42 g/mol. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide works by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of teeth. It also helps to remineralize teeth by providing calcium and phosphate ions that are essential for the formation of tooth enamel. This compound has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to increase the level of calcium and phosphate ions in saliva, which can help to remineralize teeth. It has also been shown to inhibit the growth of bacteria that cause tooth decay, as well as reduce the formation of dental plaque. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to bind to the tooth surface and provide a protective layer that helps to prevent the demineralization of teeth. It also helps to remineralize teeth by providing calcium and phosphate ions that are essential for the formation of tooth enamel. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can cause harm to the experimental subjects.
Future Directions
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide. One area of research is to study its potential applications in drug delivery systems, as well as in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is to study its potential applications in the field of dental care, including its use in toothpaste and mouthwash formulations. Additionally, further studies are needed to determine the long-term effects of this compound on human health, as well as its potential toxicity.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide can be synthesized using various methods, including the reaction of 1-cyanocyclopentene with 4-(4-nitrophenyl)-1H-pyrazole-1-acetic acid in the presence of a catalyst. Another method involves the reaction of 1-cyanocyclopentene with 4-(4-nitrophenyl)-1H-pyrazole-1-acetyl chloride in the presence of a base. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research is its application in dental care. This compound has been shown to have significant benefits in preventing tooth decay and remineralizing teeth. It has also been studied for its potential applications in drug delivery systems, as well as in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-12-17(7-1-2-8-17)20-16(23)11-21-10-14(9-19-21)13-3-5-15(6-4-13)22(24)25/h3-6,9-10H,1-2,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMOUISKNIGXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)



![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)


![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)


